molecular formula C14H16N4S B13369882 5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

Cat. No.: B13369882
M. Wt: 272.37 g/mol
InChI Key: UOCPSRZQKKZDPF-UHFFFAOYSA-N
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Description

5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a compound belonging to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core with butyl and methyl substituents, as well as a hydrosulfide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves the condensation of substituted isatins with thiosemicarbazide under acidic conditions. The reaction is carried out by heating the mixture at elevated temperatures, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrosulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazinoindole core .

Scientific Research Applications

5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its ability to bind ferrous ions selectively. This binding disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound induces apoptosis through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is unique due to its specific substituents (butyl, methyl, and hydrosulfide groups) and its selective binding to ferrous ions. This selectivity makes it a promising candidate for targeted cancer therapy, distinguishing it from other triazinoindole derivatives .

Properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

5-butyl-6-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C14H16N4S/c1-3-4-8-18-12-9(2)6-5-7-10(12)11-13(18)15-14(19)17-16-11/h5-7H,3-4,8H2,1-2H3,(H,15,17,19)

InChI Key

UOCPSRZQKKZDPF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=C2C3=NNC(=S)N=C31)C

Origin of Product

United States

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